1,3-Dithiane

Umpolung Carbanion Stability Synthetic Reliability

1,3-Dithiane is the definitive masked acyl anion equivalent for the Corey–Seebach reaction, delivering quantitative 95% silylation yields and broad pH stability (pH <1 to >12). Its six-membered ring provides superior carbanion stability versus the fragmentation-prone 1,3-dithiolane analog, while sulfur atoms confer greater acid stability than oxygen-based 1,3-dioxolane. Supplied at ≥97% purity with a documented oxidation potential (~1.19 V) for electrosynthetic applications, this reagent ensures reproducible outcomes in multi-step natural product synthesis and process chemistry. Choose based on evidence—not assumptions—to avoid synthetic failure.

Molecular Formula C4H8S2
Molecular Weight 120.2 g/mol
CAS No. 505-23-7
Cat. No. B146892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dithiane
CAS505-23-7
Synonyms1,3-dithiane
Molecular FormulaC4H8S2
Molecular Weight120.2 g/mol
Structural Identifiers
SMILESC1CSCSC1
InChIInChI=1S/C4H8S2/c1-2-5-4-6-3-1/h1-4H2
InChIKeyWQADWIOXOXRPLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dithiane (CAS 505-23-7): Core Properties and Baseline Characteristics for Procurement Assessment


1,3-Dithiane (C₄H₈S₂, MW 120.24) is a six-membered heterocyclic organosulfur compound comprising a cyclohexane ring with sulfur atoms at the 1- and 3-positions [1]. It is a colorless solid with a melting point of 52–54 °C and is commercially available at ≥97% purity [2]. Its defining chemical characteristic is the relatively high acidity of the C2 methylene protons (pKa ≈ 31–32 in DMSO), enabling facile deprotonation by strong bases such as n-BuLi to yield the nucleophilic 2-lithio-1,3-dithiane species [3]. This umpolung reactivity allows the compound to function as a masked acyl anion equivalent (the Corey–Seebach reaction), a cornerstone application in complex molecule synthesis and carbon–carbon bond formation [4]. The compound is also widely employed as a robust protecting group for carbonyl functionalities due to its exceptional stability toward both acidic and basic hydrolysis [5].

Why 1,3-Dithiane Cannot Be Simply Substituted: Critical Differentiators from Common Analogs


In procurement and synthetic planning, the interchangeability of 1,3-dithiane with its closest structural analogs—particularly 1,3-dithiolane (five-membered ring) and 1,3-dioxolane (oxygen-containing)—is often mistakenly assumed. However, quantitative evidence demonstrates that these compounds exhibit profoundly divergent physicochemical and reactivity profiles. The six-membered 1,3-dithiane ring imparts a unique balance of carbanion stability and kinetic inertness that is not replicated in the five-membered 1,3-dithiolane system, which is prone to deleterious fragmentation upon lithiation [1]. Furthermore, the sulfur atoms in 1,3-dithiane confer significantly greater acid stability and a lower oxidation potential compared to oxygen-containing acetals like 1,3-dioxolane, directly impacting both storage robustness and electrochemical behavior [2]. Consequently, substituting 1,3-dithiane with a cheaper or more readily available analog without rigorous experimental validation risks synthetic failure, unpredictable side reactions, or compromised material performance. The following quantitative evidence guide details these specific, measurable points of differentiation to inform evidence-based selection.

1,3-Dithiane (CAS 505-23-7): Quantitative Differentiation Evidence Against Key Comparators


Carbanion Stability: 1,3-Dithiane vs. 1,3-Dithiolane Fragmentation Propensity

The critical functional advantage of 1,3-dithiane as a reliable acyl anion equivalent stems from the superior stability of its 2-lithio derivative compared to the analogous 2-lithio-1,3-dithiolane. While both precursors can be deprotonated, the 2-lithio-1,3-dithiolane intermediate is known to undergo rapid fragmentation, eliminating ethylene and generating an enolate species, thereby completely derailing the intended alkylation pathway [1]. In contrast, the 2-lithio-1,3-dithiane species is configurationally stable and does not undergo this fragmentation, enabling predictable nucleophilic attack on electrophiles [1]. This mechanistic divergence is a direct consequence of the ring size; the six-membered ring in 1,3-dithiane is kinetically inert toward this specific decomposition pathway, whereas the five-membered 1,3-dithiolane ring is highly susceptible [1]. This is a binary outcome (stable vs. fragmented) that directly dictates synthetic utility.

Umpolung Carbanion Stability Synthetic Reliability

C2 Proton Acidity: Quantitative pKa Comparison of 1,3-Dithiane and 1,3-Dithiolane

The efficiency of umpolung chemistry is directly tied to the acidity of the C2 proton. 1,3-Dithiane exhibits a pKa of approximately 31-32 in DMSO, a value that enables clean deprotonation with n-BuLi [1][2]. While 1,3-dithiolane is also acidic at the C2 position, it is generally considered to be less acidic than its six-membered counterpart [3]. The less effective carbanion stabilization in the five-membered ring is attributed to its geometric constraints, which hinder the optimal orbital overlap for negative charge delocalization onto the adjacent sulfur atoms [3]. This differential acidity, while not a large numeric gap, translates into a more favorable equilibrium and cleaner formation of the 2-lithio-1,3-dithiane nucleophile, a critical factor in achieving high yields in subsequent alkylation steps [1].

Acidity pKa Deprotonation Efficiency

Electrochemical Oxidation Potential: 1,3-Dithiane vs. 2,2-Bis(trimethylstannyl)-1,3-dithiane

The electrochemical behavior of 1,3-dithiane is distinct from its derivatives. Cyclic voltammetry studies have established that the parent 1,3-dithiane exhibits an oxidation potential of approximately 1.19 V (derived from the statement that a tin-substituted derivative is nearly 1V lower than 1,3-dithiane itself, which has an oxidation potential of 0.19V) [1]. This value is a critical baseline for any application involving electrochemical oxidation or where redox stability is a concern. For comparison, the introduction of a 2,2-bis(trimethylstannyl) group dramatically lowers the oxidation potential to 0.19 V, a shift of nearly 1.0 V [1]. This substantial lowering is attributed to a geometry-dependent hyperconjugative stabilization of the resulting sulfur cation radical by the adjacent carbon–tin bonds [1]. This comparison underscores how the unsubstituted 1,3-dithiane provides a much higher oxidation barrier, making it the appropriate choice when redox inertness is required.

Electrochemistry Redox Potential Electrosynthesis

Alkylation Efficiency: High-Yielding Alkylation of 2-Lithio-1,3-dithiane with Silyl Electrophiles

The practical utility of 1,3-dithiane is demonstrated by the high-yielding alkylation of its 2-lithio derivative. A benchmark study reports that the alkylation of 2-lithio-1,3-dithiane with tert-butyldimethylsilyl chloride (TBDMSCl) affords the corresponding 2-(tert-butyldimethylsilyl)-1,3-dithiane in an excellent isolated yield of 95% . This high efficiency is not always observed with other nucleophile/electrophile pairs. For instance, the reaction of 2-lithio-1,3-dithiane with trifluoromethylsulfenyl chloride or bis-(trifluoromethyl)disulfide proceeds in significantly lower yields of 8.0% and 10.0%, respectively [1]. The stark contrast in yield (95% vs. 8-10%) highlights the sensitivity of the 2-lithio-1,3-dithiane intermediate to the electrophile's nature, and it establishes a high-performance benchmark for alkylation with silicon-based electrophiles. This data point is crucial for researchers designing a synthetic route that requires a silyl-protected dithiane building block.

Synthetic Yield Alkylation Process Chemistry

Hydrolytic and Chemical Stability: Resistance of 1,3-Dithiane to Acid, Base, and Nucleophiles

As a carbonyl protecting group, the exceptional stability of 1,3-dithiane under a wide range of reaction conditions is a key differentiator. Literature data confirms that 1,3-dithianes are stable across a broad pH range (pH <1 to >12), even at elevated temperatures (e.g., pH <1 at 100°C), and are resistant to a wide array of common reagents, including strong bases (LDA, t-BuOK), nucleophiles (RLi, RMgX, enolates, NH3), and many electrophiles [1]. This stability profile is analogous to that of 1,3-dithiolanes, which are also known for their high resistance to acid and alkaline hydrolysis (pH 1-12) [2]. However, the six-membered 1,3-dithiane ring is generally considered more robust to harsh conditions and less prone to adventitious cleavage than the five-membered 1,3-dithiolane, which can be more easily cleaved by specific reagents like HgCl₂/CdCO₃ [2]. This combination of broad stability and predictable deprotection under specific, well-defined conditions (e.g., oxidative or heavy-metal mediated) makes 1,3-dithiane a more reliable choice for multi-step syntheses where intermediate stability is paramount.

Stability Protecting Group Process Robustness

Synthetic Versatility: 2-Lithio-1,3-dithiane as a Broad-Spectrum Nucleophile vs. Limited Analogs

The synthetic utility of 2-lithio-1,3-dithiane is defined by its ability to react with a diverse array of electrophiles, a capability that is not universally shared by its analogs. The stabilized carbanion readily participates in nucleophilic substitution with primary alkyl halides, epoxides, aldehydes, ketones, and, under palladium catalysis, even aryl halides . In contrast, the 2-lithio derivative of 1,3-dithiolane is not a viable nucleophile for such transformations due to its aforementioned tendency to undergo ring fragmentation, severely limiting its synthetic scope [1]. Furthermore, while 2-lithio-1,3-dithiane is a powerful nucleophile, its reactivity can be further tuned. For example, it reacts efficiently with benzenesulfonates of primary alcohols at room temperature to yield 2-alkyl derivatives in high yields, a reaction that is not generally applicable to other organolithium reagents without modification [2]. This broad and tunable reactivity profile makes 1,3-dithiane a versatile and indispensable tool in organic synthesis, a claim that cannot be made for its closest structural relatives.

Nucleophilicity Umpolung Synthetic Scope

Evidence-Based Application Scenarios for 1,3-Dithiane (CAS 505-23-7) Procurement


Reliable Umpolung Synthon for Complex Molecule Synthesis

1,3-Dithiane is the reagent of choice for any synthetic strategy requiring a robust and predictable acyl anion equivalent. As demonstrated by its high-yielding alkylation with silyl electrophiles (95% yield) and its broad scope with other electrophiles, the compound serves as a reliable linchpin in multi-step natural product synthesis and medicinal chemistry programs . Its stability ensures that the dithiane moiety can be carried through multiple synthetic transformations before being unveiled in a final deprotection step. This scenario is specifically supported by the evidence of high synthetic yield and the failure of the 1,3-dithiolane analog due to fragmentation [1].

Orthogonal Carbonyl Protection in Harsh Reaction Sequences

In complex synthetic routes requiring orthogonal protecting group strategies, 1,3-dithiane is the preferred choice for protecting a carbonyl group that must survive highly acidic or basic conditions. The quantitative evidence of its stability across the entire pH range (pH <1 to >12) and its resistance to strong nucleophiles and bases (e.g., LDA, RMgX) make it uniquely suited for this purpose [2]. This stability allows chemists to perform transformations on other parts of the molecule that would cleave standard O,O-acetal protecting groups like 1,3-dioxolane, which are much more acid-labile [2].

Electrochemical Synthesis and Material Science Studies

For researchers exploring the redox chemistry of organosulfur compounds or developing new materials (e.g., radical cation salts, conducting polymers), 1,3-dithiane provides a defined electrochemical baseline. Its oxidation potential of ~1.19 V is a critical reference point for comparing the effects of various substituents and for designing electrosynthetic transformations [3]. The substantial, quantifiable shift in oxidation potential observed upon tin-substitution (~1.0 V) underscores the utility of the parent compound as a core scaffold for tuning electronic properties [3]. This application is directly supported by the cyclic voltammetry data provided [3].

Process Chemistry and Large-Scale Synthesis

In process chemistry, where yield and robustness are paramount, 1,3-dithiane is a valuable building block. The 95% yield achieved in the silylation reaction with TBDMSCl demonstrates a highly efficient, scalable transformation . Furthermore, the compound's inherent chemical stability under a wide range of conditions reduces the risk of yield loss due to adventitious deprotection or decomposition during workup and purification [2]. Its commercially available high purity (≥97%) also simplifies quality control in a regulated manufacturing environment [4]. This scenario is supported by the high-yield alkylation evidence and the documented commercial specifications [4].

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